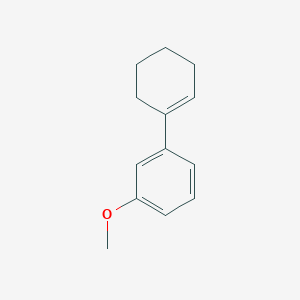

1-(Cyclohex-1-en-1-yl)-3-methoxybenzene

Description

1-(Cyclohex-1-en-1-yl)-3-methoxybenzene is an aromatic compound featuring a methoxy-substituted benzene ring conjugated with a cyclohexene moiety. The cyclohexene group introduces a degree of unsaturation and steric bulk, while the methoxy group at the meta position confers electronic effects that influence reactivity and intermolecular interactions. Spectroscopic characterization (NMR, FT-IR, and mass spectrometry) is typically employed to confirm structural integrity, as seen in related systems .

Properties

CAS No. |

1884-41-9 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

1-(cyclohexen-1-yl)-3-methoxybenzene |

InChI |

InChI=1S/C13H16O/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h5-6,8-10H,2-4,7H2,1H3 |

InChI Key |

MOLNOQQWGBHOLV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CCCCC2 |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 1-(cyclohex-1-en-1-yl)-3-methoxybenzene as a precursor or structural component in the synthesis of compounds exhibiting significant antitumor activity. For instance, derivatives of this compound have been investigated for their effects on various cancer cell lines, showing promising results in terms of cytotoxicity and selectivity.

Case Study 1: Antitumor Activity Evaluation

A study published in 2023 evaluated the anticancer effects of derivatives containing the methoxybenzene moiety. The introduction of various substituents significantly enhanced cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity below 10 µM .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Modifications to its structure have led to enhanced activity against resistant bacterial strains.

Case Study 2: Antimicrobial Evaluation

In a recent investigation, derivatives of this compound were tested against clinical isolates, demonstrating significant efficacy with zones of inhibition (ZOI) measured at concentrations as low as 128 µg/mL .

Polymer Synthesis

The compound's unique structure allows it to be utilized in polymer chemistry. It serves as a building block for synthesizing various polymers with tailored properties, including thermal stability and mechanical strength.

Case Study 3: Polymer Development

Research has shown that incorporating this compound into polymer matrices enhances their thermal properties and mechanical performance, making them suitable for applications in coatings and composites .

Data Table: Summary of Research Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Antitumor Activity | Cytotoxicity on cancer cell lines | IC50 values < 10 µM for certain derivatives |

| Antimicrobial Activity | Efficacy against resistant strains | Significant ZOI at concentrations as low as 128 µg/mL |

| Polymer Synthesis | Thermal and mechanical properties | Enhanced stability and performance in composites |

Chemical Reactions Analysis

Epoxidation

The cyclohexene subunit undergoes epoxidation with meta-chloroperbenzoic acid (m-CPBA) under mild conditions. This reaction proceeds via a stereospecific [2+1] cycloaddition mechanism:

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → Room Temperature |

| Yield | 90% |

| Product Purity | Confirmed by ¹H/¹³C NMR |

Bromination

Electrophilic bromination occurs at the α-position of the ketone derivative formed after oxidation:

-

Mechanism : Acid-catalyzed bromine addition followed by oxidation with Jones reagent (CrO₃/H₂SO₄) .

-

Product : 2-Bromo-2-(3-methoxyphenyl)cyclohexan-1-one (76% yield) .

Experimental Observations :

Azide Substitution

The brominated intermediate undergoes nucleophilic substitution with sodium azide:

Spectroscopic Confirmation :

Hydrogenation

Catalytic hydrogenation reduces both the azide and ketone groups:

Critical Data :

| Property | Value |

|---|---|

| Melting Point | 213–215°C |

| ¹H NMR (CDCl₃) | δ 8.85 (s, 3H, NH₃⁺) |

Demethylation

The methoxy group is cleaved under acidic conditions:

Reaction Optimization :

Comparative Reactivity

A study comparing substituent effects demonstrated:

| Derivative | Biological Activity (Mice) | Thermal Analgesia Potency |

|---|---|---|

| meta-Methoxy | Strongest hypothermia | Moderate |

| para-Methoxy | Weakest hypothermia | Highest |

| ortho-Methoxy | Intermediate effects | Lowest |

Source: Neuropharmacological profiling

Industrial-Scale Considerations

While not directly studied for this compound, analogous cyclohexene derivatives show:

-

Oxidation : Vanadium-catalyzed pathways to diones.

-

Diels-Alder Reactivity : With electron-deficient dienophiles .

This compound’s versatility in electrophilic substitution, redox reactions, and ring-opening transformations makes it valuable for synthesizing bioactive molecules and materials. Future research should explore its catalytic asymmetric functionalization and photochemical properties.

Comparison with Similar Compounds

Positional Isomers: 1-(Cyclohex-1-en-1-yl)-4-methoxybenzene

This para-substituted isomer differs only in the position of the methoxy group. The meta vs. For example, the para isomer may exhibit higher symmetry, leading to distinct melting points or packing efficiencies in solid-state structures .

Alkenyloxy Derivatives: 1-(hex-5-enyloxy)-3-methoxybenzene (5a)

These compounds replace the cyclohexenyl group with linear alkenyl chains. For instance, 5a (C₁₃H₁₈O₂, MW 206.28) has a lower molecular weight compared to 1-(cyclohex-1-en-1-yl)-3-methoxybenzene (C₁₃H₁₄O, MW 186.25), but its linear structure may reduce thermal stability .

Fluorinated Analogues: 1-(2-fluoropropyl)-3-methoxybenzene (F13)

The introduction of a fluorine atom (C₁₀H₁₁FO, MW 166.19) increases electronegativity and polarity, enhancing hydrophilicity.

Physicochemical Properties

Key Research Findings

Substituent position : Meta-substituted methoxy groups (as in the target compound) create asymmetric electronic environments, whereas para-substituted isomers exhibit enhanced symmetry .

Purity and characterization : HPLC and NMR are critical for verifying purity (>95% in alkenyloxy derivatives) and structural confirmation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(Cyclohex-1-en-1-yl)-3-methoxybenzene, and how are they determined?

- The compound has a molecular formula C₁₃H₁₆O (derived from structural analogs in ). Key properties include:

- Molecular weight : ~188.26 g/mol (estimated from cyclohexene derivatives ).

- Boiling point : Comparable to substituted cyclohexenes (e.g., 1-Methoxy-1-cyclohexene: 426.3 K ).

- Spectral data : NMR (¹H/¹³C) and IR spectroscopy are critical for structural confirmation. For example, cyclohexene protons resonate at δ 5.6–6.0 ppm in ¹H NMR, while methoxy groups appear at δ 3.3–3.8 ppm .

Q. What methodologies are recommended for synthesizing this compound?

- Synthetic route :

Etherification : React 3-methoxyphenol with cyclohexenyl bromide under basic conditions (e.g., K₂CO₃ in THF) .

Purification : Column chromatography (e.g., 98:2 hexanes:EtOAc) ensures high purity (>95% by HPLC) .

- Yield optimization : Control reaction temperature (40–60°C) and use anhydrous solvents to minimize side reactions .

Q. How should researchers handle and store this compound safely?

- Stability : Stable under inert atmospheres (N₂/Ar) at –20°C. Avoid exposure to strong oxidizers or moisture .

- Hazard mitigation : Use PPE (gloves, goggles) and fume hoods. Refer to safety protocols for cyclohexene derivatives (e.g., acute toxicity Category 4 for inhalation/dermal exposure ).

Advanced Research Questions

Q. How can spectral data inconsistencies in cyclohexene derivatives be resolved during structural elucidation?

- NMR analysis : Assign peaks using 2D techniques (COSY, HSQC). For example, coupling constants () distinguish cis vs. trans cyclohexene substituents .

- Contradiction management : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if available .

Q. What strategies are effective for evaluating the biological activity of this compound, given structural analogs?

- Comparative assays :

- Antimicrobial : Follow protocols for 2-Cyclohexen-1-one (MIC assays against S. aureus and E. coli) .

- Antioxidant : Use DPPH radical scavenging assays, comparing IC₅₀ values to 3-Methyl-2-cyclohexen-1-one .

- Mechanistic studies : Probe cyclohexene ring interactions with microbial membranes via molecular docking .

Q. How do reaction conditions influence the regioselectivity of derivatization (e.g., sulfonation or halogenation)?

- Electrophilic substitution : The methoxy group directs meta substitution, while the cyclohexene ring may sterically hinder certain positions.

- Case study : Sulfonyl chloride reactions require inert solvents (CH₂Cl₂) and controlled temperatures (0–5°C) to avoid side products .

Q. What computational tools can predict the compound’s reactivity in novel synthetic pathways?

- DFT calculations : Optimize transition states for cyclohexene ring-opening reactions (e.g., epoxidation).

- Retrosynthesis software : Use tools like Synthia™ or Reaxys® to design routes leveraging known methoxybenzene reactivities .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.